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molecular formula C17H19NO3 B8558425 Ethyl 5-(1-acetyl-1H-indol-3-yl)pent-2-enoate CAS No. 142639-01-8

Ethyl 5-(1-acetyl-1H-indol-3-yl)pent-2-enoate

Cat. No. B8558425
M. Wt: 285.34 g/mol
InChI Key: JFXJGUARUQAPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05264420

Procedure details

To a stirring solution of oxalyl chloride (11.4 mL, 0.13 mol) in CH2Cl2 (440 mL) at -78° C. was added dry DMSO (2.4 mL, 0.17 mol) dropwise. After 5 minutes, gas evolution ceased and the alcohol 31 (19 g, 87 mmol) in CH2Cl2 (40 mL) was added. After 30 minutes, NEt3 (73 mL, 0.52 mol) was added to effect a thick slurry. The cooling bath was removed and the reaction stirred for an additional 15 minutes before adding (carbethoxymethylene)triphenyl phosphorane (33.5 g, 96 mmol). After 2.0 hours, the reaction mixture was diluted with ether and then washed with H2O (2 times), 5% KHSO4 and brine, dried (MgSO4), and concentrated. Flash chromatography (20% ethyl acetate/hexanes) gave the olefin 32 (14 g) as a white solid.
Quantity
11.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
alcohol
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
73 mL
Type
reactant
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[C:11]([N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([CH2:23][CH2:24][CH2:25]O)=[CH:15]1)(=[O:13])[CH3:12].CCN(CC)CC.[C:34]([CH:39]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O:36][CH2:37][CH3:38])=[O:35]>C(Cl)Cl.CCOCC>[CH2:37]([O:36][C:34](=[O:35])[CH:39]=[CH:25][CH2:24][CH2:23][C:16]1[C:17]2[C:22](=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:14]([C:11](=[O:13])[CH3:12])[CH:15]=1)[CH3:38]

Inputs

Step One
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
2.4 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
440 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
alcohol
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)N1C=C(C2=CC=CC=C12)CCCO
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
73 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
33.5 g
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
After 2.0 hours
Duration
2 h
WASH
Type
WASH
Details
washed with H2O (2 times), 5% KHSO4 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
C(C)OC(C=CCCC1=CN(C2=CC=CC=C12)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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